molecular formula C12H16O4 B8352334 Methyl 4-hydroxy-5-isopropyl-2-methoxybenzoate

Methyl 4-hydroxy-5-isopropyl-2-methoxybenzoate

Cat. No.: B8352334
M. Wt: 224.25 g/mol
InChI Key: REULPACBWVAGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-5-isopropyl-2-methoxybenzoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 4-hydroxy-2-methoxy-5-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O4/c1-7(2)8-5-9(12(14)16-4)11(15-3)6-10(8)13/h5-7,13H,1-4H3

InChI Key

REULPACBWVAGJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Palladium on carbon (80 mg) was added to a suspension of methyl 4-benzyloxy-5-isopropyl-2-methoxybenzoate (624 mg, 1.99 mmol) in methanol (16 ml) and the mixture was stirred at room temperature under a hydrogen atmosphere for 3 hours. The mixture was filtered, the catalyst was rinsed with methanol (3×5 ml) and the combined filtrates were evaporated in vacuo to afford methyl 4-hydroxy-5-isopropyl-2-methoxybenzoate (432 mg, 97%) as an off-white solid. 1H NMR (DMSO-d6) 10.18 (1H, br s), 7.52 (1H, s), 6.52 (1H, s), 3.73 (3H, s), 3.71 (3H, s), 3.11 (1H, m), 1.14 (6H, d). MS: [M+Na]+ 247.
Name
methyl 4-benzyloxy-5-isopropyl-2-methoxybenzoate
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.